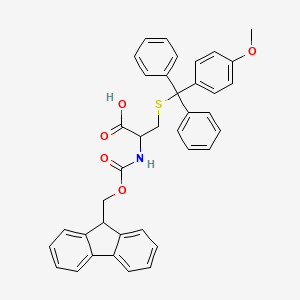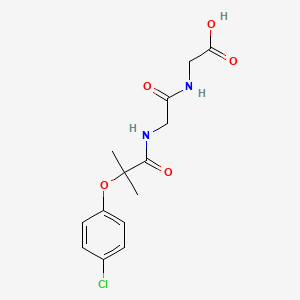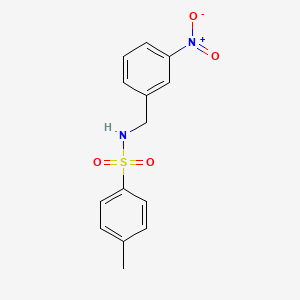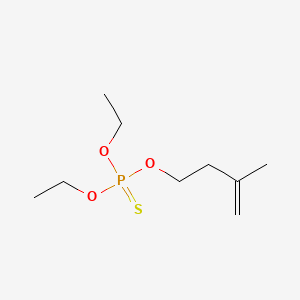
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester is an organophosphorus compound It is characterized by the presence of a phosphorothioate group, which is a phosphorus atom bonded to sulfur and oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester typically involves the reaction of diethyl phosphorochloridothioate with 3-methyl-3-buten-1-ol. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+HOCH2C(CH3)=CH2→(C2H5O)2P(S)OCH2C(CH3)=CH2+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water or aqueous acids/bases.
Substitution: The ester group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Hydrolysis: Diethyl phosphorothioic acid and 3-methyl-3-buten-1-ol.
Substitution: Corresponding phosphorothioate derivatives.
Aplicaciones Científicas De Investigación
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester has several applications in scientific research:
Agriculture: Used as a pesticide or insecticide due to its ability to inhibit acetylcholinesterase.
Chemistry: Employed as a reagent in organic synthesis for introducing phosphorothioate groups.
Biology: Studied for its potential effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic applications, including as a prodrug for delivering active phosphorothioate compounds.
Mecanismo De Acción
The mechanism of action of phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester involves the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to overstimulation of the nervous system. This mechanism is similar to that of other organophosphorus compounds used as pesticides.
Comparación Con Compuestos Similares
Similar Compounds
- Phosphorothioic acid, O,O-diethyl O-(2-ethylthio)ethyl ester
- Phosphorothioic acid, O,O-diethyl O-(6-ethoxy-2-ethyl-4-pyrimidinyl) ester
- Phosphorodithioic acid, O,O-diethyl ester
Uniqueness
Phosphorothioic acid, O,O-diethyl O-(3-methyl-3-butenyl) ester is unique due to its specific ester group, which imparts distinct chemical and biological properties. The presence of the 3-methyl-3-butenyl group allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
87274-57-5 |
|---|---|
Fórmula molecular |
C9H19O3PS |
Peso molecular |
238.29 g/mol |
Nombre IUPAC |
diethoxy-(3-methylbut-3-enoxy)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O3PS/c1-5-10-13(14,11-6-2)12-8-7-9(3)4/h3,5-8H2,1-2,4H3 |
Clave InChI |
UWGKWPJJZGBVBK-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(OCC)OCCC(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


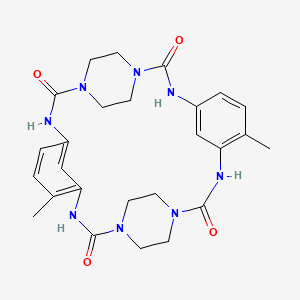


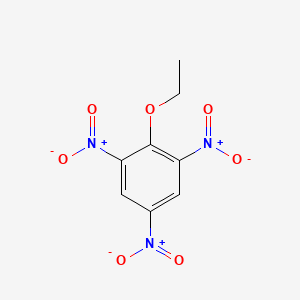


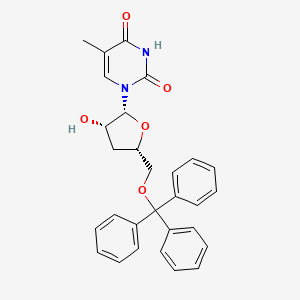
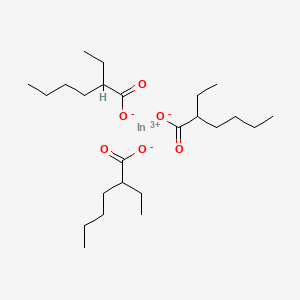
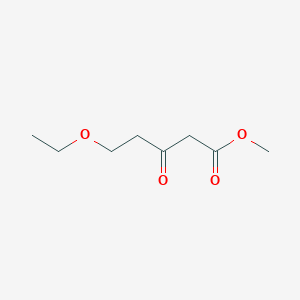
![4-N-propan-2-yl-1-N-[4-(propan-2-ylamino)phenyl]benzene-1,4-diamine](/img/structure/B12809492.png)

